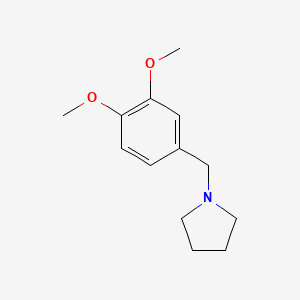
3-(4-fluorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-isoxazolecarboxamide
Übersicht
Beschreibung
3-(4-fluorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-isoxazolecarboxamide, also known as GSK-3β inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-(4-fluorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-isoxazolecarboxamide involves the inhibition of 3-(4-fluorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-isoxazolecarboxamideβ. 3-(4-fluorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-isoxazolecarboxamideβ is a serine/threonine kinase that phosphorylates numerous substrates, including tau protein, β-catenin, and insulin receptor substrate-1. The inhibition of 3-(4-fluorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-isoxazolecarboxamideβ by 3-(4-fluorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-isoxazolecarboxamide leads to the dephosphorylation of these substrates, resulting in various cellular effects, such as the promotion of cell survival, inhibition of inflammation, and enhancement of insulin sensitivity.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-isoxazolecarboxamide has been shown to have several biochemical and physiological effects. It has been demonstrated to improve cognitive function in animal models of Alzheimer's disease, reduce inflammation in animal models of colitis, and enhance insulin sensitivity in animal models of diabetes. Additionally, it has been shown to promote cell survival and inhibit apoptosis in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-fluorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-isoxazolecarboxamide in lab experiments is its specificity for 3-(4-fluorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-isoxazolecarboxamideβ. This compound has been shown to have minimal off-target effects, making it a useful tool for studying the role of 3-(4-fluorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-isoxazolecarboxamideβ in various cellular processes. However, one limitation of using 3-(4-fluorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-isoxazolecarboxamide is its relatively low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-fluorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-isoxazolecarboxamide. One potential application is the development of new therapies for Alzheimer's disease, bipolar disorder, and diabetes. Additionally, the role of 3-(4-fluorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-isoxazolecarboxamideβ in other diseases, such as cancer and neurodegenerative disorders, could be further explored using this compound. Finally, the development of new analogs of 3-(4-fluorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-isoxazolecarboxamide with improved solubility and potency could lead to the discovery of more effective treatments for various diseases.
Wissenschaftliche Forschungsanwendungen
3-(4-fluorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit glycogen synthase kinase-3β (3-(4-fluorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-isoxazolecarboxamideβ), an enzyme that plays a crucial role in numerous cellular processes, including cell growth, differentiation, and apoptosis. 3-(4-fluorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-isoxazolecarboxamideβ has been implicated in several diseases, including Alzheimer's disease, bipolar disorder, and diabetes. Therefore, the inhibition of 3-(4-fluorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-isoxazolecarboxamideβ by 3-(4-fluorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-isoxazolecarboxamide has been investigated as a potential therapeutic strategy for these diseases.
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-N-(5-methyl-2-phenylpyrazol-3-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2/c1-13-11-19(25(23-13)16-5-3-2-4-6-16)22-20(26)18-12-17(24-27-18)14-7-9-15(21)10-8-14/h2-12H,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTDHXJJCPIRLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=NO2)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(5-chloro-2-thienyl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4657045.png)


![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4657060.png)
![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4657070.png)

![4-chloro-N-(3-{[(2,5-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4657102.png)
![3-(4-methoxyphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4657107.png)
![N-ethyl-1'-methyl-2'-oxo-1',2',4,9-tetrahydrospiro[beta-carboline-1,3'-indole]-2(3H)-carboxamide](/img/structure/B4657111.png)

![2-{3-methoxy-4-[2-(phenylthio)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4657130.png)
![N-(4-methoxyphenyl)-4-{[(1-naphthylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B4657133.png)
![N-(3,4-dimethylphenyl)-2-{[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4657139.png)
![2-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4657152.png)